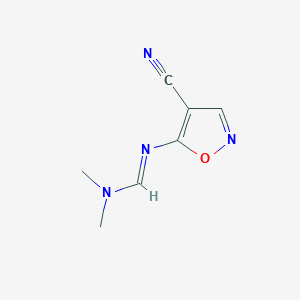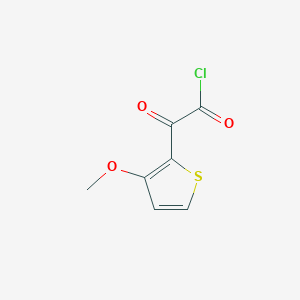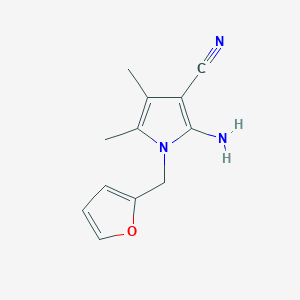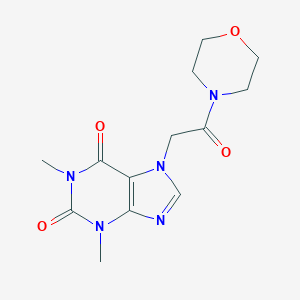
Teomorfolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Teomorfolin, also known as 2-(2-morpholinoethyl)thiophene, is a heterocyclic organic compound with a molecular formula of C10H15NOS. It is a colorless to pale yellow liquid that is soluble in water and commonly used in scientific research.
Mécanisme D'action
The exact mechanism of action of teomorfolin is not fully understood. However, it is believed to act as a nucleophile and participate in various chemical reactions.
Effets Biochimiques Et Physiologiques
Teomorfolin has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects, as well as antifungal and antimicrobial activities. It has also been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Teomorfolin has several advantages for use in lab experiments. It is a versatile compound that can be used in a wide range of chemical reactions. It is also readily available and relatively inexpensive. However, it has some limitations, including its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for research involving teomorfolin. One potential area of research is the development of new pharmaceuticals and agrochemicals using teomorfolin as a building block. Another area of research is the investigation of the mechanism of action of teomorfolin and its potential use in treating various diseases. Additionally, there is potential for the development of new synthetic methods using teomorfolin as a reagent.
Méthodes De Synthèse
Teomorfolin can be synthesized through a variety of methods, including the reaction of thiophene with morpholine in the presence of a catalyst. Another method involves the reaction of Teomorfolinbromoethylmorpholine with sodium thiophenoxide.
Applications De Recherche Scientifique
Teomorfolin has been extensively used in scientific research due to its unique chemical properties. It has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a solvent and reagent in chemical reactions.
Propriétés
Numéro CAS |
100706-81-8 |
|---|---|
Nom du produit |
Teomorfolin |
Formule moléculaire |
C13H17N5O4 |
Poids moléculaire |
307.31 g/mol |
Nom IUPAC |
1,3-dimethyl-7-(2-morpholin-4-yl-2-oxoethyl)purine-2,6-dione |
InChI |
InChI=1S/C13H17N5O4/c1-15-11-10(12(20)16(2)13(15)21)18(8-14-11)7-9(19)17-3-5-22-6-4-17/h8H,3-7H2,1-2H3 |
Clé InChI |
YFXPYPAVWWDRJC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCOCC3 |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCOCC3 |
Autres numéros CAS |
100706-81-8 |
Synonymes |
N-(7'-theophylline acetyl)morpholine teomorfolin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



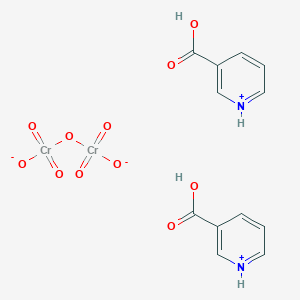
![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
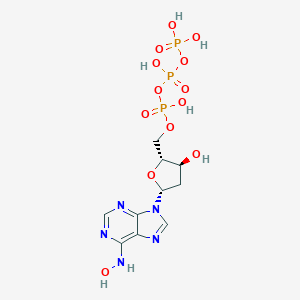
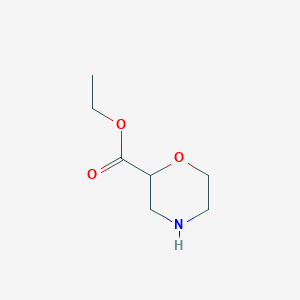
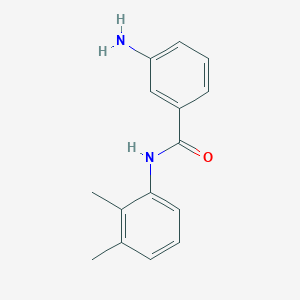
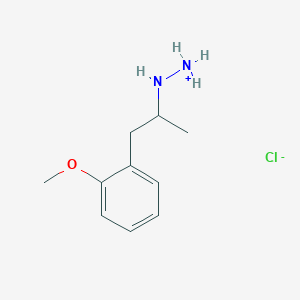
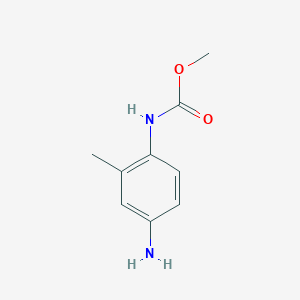
![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
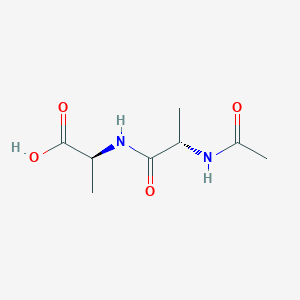
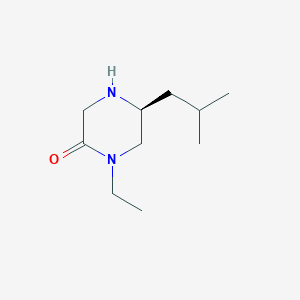
![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
